Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-
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Overview
Description
Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- is a chemical compound with the molecular formula C12H17N It is characterized by a cyclopropane ring attached to an amine group and a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 1-(4-isopropylphenyl)cyclopropanecarboxylic acid with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substituents.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various cyclopropylamines.
Scientific Research Applications
Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and amine group can form specific interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-
- Cyclopropanamine, 1-[4-(1-methylpropyl)phenyl]-
- Cyclopropanamine, 1-[4-(1-ethylpropyl)phenyl]-
Uniqueness
Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17N/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-12/h3-6,9H,7-8,13H2,1-2H3 |
InChI Key |
GDEHJAXVIQOTPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CC2)N |
Origin of Product |
United States |
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